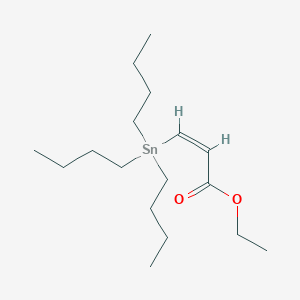

Ethyl (z)-3-(tributylstannyl)acrylate

Übersicht

Beschreibung

Ethyl (z)-3-(tributylstannyl)acrylate is a type of acrylate, a chemical molecule or monomer that binds together in a process called polymerization to form plastic materials . Acrylates in their monomer states are very strong irritants and allergens . Ethyl acrylate is a clear, colorless liquid with a pungent odor . It is readily miscible with most organic solvents and displays a range of properties dependent upon the selection of the monomer and reaction conditions .

Synthesis Analysis

The synthesis of acrylates involves a high-pressure radical polymerization process . Ethylene and ethyl acrylate are fed into a reactor under high pressure and temperature, resulting in a copolymer product . The ratio of the two reactants can be adjusted to achieve a specific balance of properties in the final product .Molecular Structure Analysis

The molecular structure of acrylates is characterized by a continuous chain of carbon atoms (the ethylene component) to which a combination of hydrogen and ethyl acrylate groups are attached . This unique structure results in a material that exhibits both elastomeric and adhesive properties .Chemical Reactions Analysis

Acrylates undergo a variety of chemical reactions. For instance, they can participate in aza-Michael addition reactions . They can also undergo thiol-ene based Michael addition reactions . These reactions are efficient and clean, and they can be used to prepare polymers .Physical and Chemical Properties Analysis

Acrylates exhibit notable characteristics such as excellent flexibility, superb weatherability, and impressive low-temperature properties . Ethylene provides the crystallinity and strength, while ethyl acrylate imparts the softness and flexibility to the copolymer .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ethyl (Z)-3-(tributylstannyl)acrylate is a compound used in various chemical syntheses and has distinct properties and applications in scientific research. A study highlights its use in coupling reactions, specifically noting its role as an ethyl (Z)-2,3-difluoroacrylate which can be utilized in a range of chemical coupling processes (Luzzio, 2009). This demonstrates the compound's versatility in organic synthesis.

Application in Heterocycle Synthesis

Ethyl (tributylstannyl)acetate, a related compound, has been shown to be effective in the chemoselective addition to acylpyridinium salts, leading to a variety of dihydropyridines with diverse functional groups. These compounds serve as precursors for the synthesis of various N-heterocycles (Dhar & Gluchowski, 1994). This indicates the compound's utility in creating complex organic structures.

Radical Reactions and Synthesis

In another study, the hydrostannation of ethyl propiolate with tributyltin hydride produced a mixture of ethyl (Z)- and (E)-3-(tributylstannyl)propenoate. These compounds were then used in radical carbon–carbon bond-forming reactions, showcasing the reagent's effectiveness in facilitating radical-induced synthetic pathways (Gómez, López, & Fraser-Reid, 1994).

Supramolecular Assembly

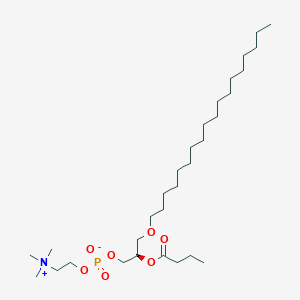

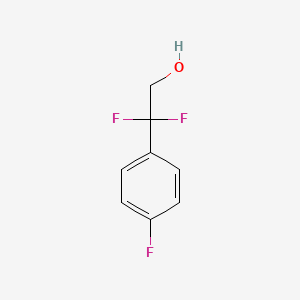

The Z isomer of a similar compound, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, was synthesized and characterized, highlighting the importance of supramolecular interactions in stabilizing molecular conformations. This study provides insights into the role of non-covalent interactions in the crystal packing of related acrylate compounds (Matos et al., 2016).

Polymerization Applications

This compound and its analogs also find applications in polymer sciences. For example, the free radical copolymerization of 3-tri-n-butylstannylstyrene with several vinyl monomers, including ethyl acrylate, was investigated, revealing insights into the molecular interactions and properties of the resulting polymers (Al-Diab, Suh, Mark, & Zimmer, 1990).

Wirkmechanismus

The mechanism of action of acrylates involves the formation of dynamic bonds, which are a powerful approach to tailor the mechanical properties of elastomers and introduce shape-memory, self-healing, and recyclability . Among the library of dynamic crosslinks, electrostatic interactions among oppositely charged ions have been shown to enable tough and resilient elastomers and hydrogels .

Safety and Hazards

Zukünftige Richtungen

The future of acrylates lies in their potential applications. They can be used in the production of flexible packaging materials, including food packaging, due to their excellent sealability and resistance to fat, oil, and chlorine . They are also used as a jacketing material in the cable industry thanks to their superior electrical properties and flame retardance . In the automotive industry, acrylates are used in underbody coatings and interior parts due to their excellent heat resistance and vibration damping characteristics .

Eigenschaften

IUPAC Name |

ethyl 3-tributylstannylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFWLXIOONPQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60839257 | |

| Record name | Ethyl 3-(tributylstannyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60839257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82101-76-6 | |

| Record name | Ethyl 3-(tributylstannyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60839257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)

![4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde](/img/structure/B3068754.png)